(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S3/c1-20-11-4-3-10(23-2)7-12(11)26-16(20)19-14(22)9-24-8-13(21)18-15-17-5-6-25-15/h3-7H,8-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEXIHYXXSTWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a benzo[d]thiazole moiety and thiazole derivatives, suggest a variety of biological activities that warrant detailed investigation. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Benzo[d]thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Thiazole Derivative : Often associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole structures exhibit antimicrobial properties . For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, suggesting that (Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide may possess similar activity .
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzothiazole derivatives. For example, compounds similar to (Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene) have shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of (Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is likely mediated through several mechanisms:
- Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to reduced cell viability in cancer cells .
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may contribute to the cytotoxic effects observed in tumor cells .
- Protein Interaction : The compound's structure suggests potential interactions with various proteins involved in cell signaling pathways, further influencing its biological activity .
In Vitro Studies
A study evaluating the anticancer effects of benzothiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against several human cancer cell lines, indicating potent activity . Specifically, compounds with similar structural features to (Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene) demonstrated significant growth inhibition.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications to the benzothiazole ring can enhance biological activity. For instance, the presence of electron-donating groups at specific positions on the aromatic ring has been correlated with increased cytotoxicity against cancer cells .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide | Benzo[d]thiazole, Thiazole | Potential antimicrobial and anticancer |
| 6-Methylbenzo[d]thiazole | Benzo[d]thiazole | Antibacterial |
| 4-(4-Fluorophenyl)piperazine | Piperazine | Anxiolytic |
| N-Acetylthioacetamide | Thioacetamide | Antimicrobial |
This table illustrates how the unique structural features of each compound contribute to their respective biological activities.
Scientific Research Applications
Scientific Research Applications of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is a chemical compound belonging to the pyrrolizine class. It features a benzoyl group attached to a dihydropyrrolizine ring, further substituted with a carboxamide group. This compound has applications in scientific research, particularly as a building block for synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide typically involves the cyclization of precursors under controlled conditions. A common method includes reacting benzoyl chloride with a suitable pyrrolizine derivative in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production involves similar synthetic routes on a larger scale, potentially utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Purification steps like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide can undergo several types of chemical reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur at the benzoyl or carboxamide group.
Common Reagents and Conditions
- Oxidation: Potassium permanganate in an acidic medium.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
- Oxidation: Formation of carboxylic acids or ketones.
- Reduction: Formation of alcohols or amines.
- Substitution: Formation of substituted pyrrolizine derivatives.
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, also known as ketorolac, is of interest for its biological activities, especially in analgesia and anti-inflammation.
Mechanism of Action
The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in prostaglandin biosynthesis. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators, leading to analgesic and anti-inflammatory effects.
Analgesic Properties
Research indicates significant analgesic activity, making it useful for managing moderate to severe pain, particularly post-operative pain. Clinical studies have shown it can significantly reduce pain levels compared to placebo treatments.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects and has been explored for treating conditions characterized by inflammation, such as arthritis and other inflammatory disorders. The inhibition of COX enzymes contributes to its anti-inflammatory action by lowering inflammatory cytokine levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 6d)
Structural Similarities :
- Shared benzo[d]thiazole core.
- Thioacetamide linkage with sulfur-based heterocycles.
Key Differences :
- Substituents: The nitro group at position 6 in 6d contrasts with the methoxy group in the target compound. The phenylureido-thiadiazole substituent in 6d differs from the thiazol-2-ylamino-oxoethyl group in the target.
- Biological Activity : Compound 6d and its derivatives exhibit VEGFR-2 kinase inhibition, a property linked to antiangiogenic and antitumor effects. Molecular docking studies suggest strong interactions with VEGFR-2’s ATP-binding pocket .
Piroxicam Analogs (Compounds 13d, 13l, 13m)
Structural Similarities :
- Both classes incorporate sulfur-containing heterocycles (thiazole/thiadiazole).
Key Differences :
- Core Scaffold : Piroxicam analogs are based on a benzothiazine-oxicam structure, while the target compound uses a benzo[d]thiazole-acetamide framework.
- Activity : These analogs inhibit HIV integrase (EC₅₀ = 20–25 µM, SI > 26) rather than targeting kinases. Docking studies indicate binding modes resembling raltegravir, an FDA-approved HIV drug .
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (Compound 4.1)
Structural Similarities :
- Presence of acetamide and sulfur-based heterocycles (thiadiazole).
Comparative Data Table
Research Findings and Methodological Insights
- Structural Characterization : X-ray diffraction (e.g., ) and SHELX-based refinement () are critical for elucidating molecular parameters of similar compounds. The target compound’s stereochemistry (Z-configuration) could be confirmed via these methods .
- Molecular Docking : Both VEGFR-2 inhibitors () and HIV integrase inhibitors () rely on docking studies to predict binding modes, suggesting a viable approach for studying the target compound’s interactions .
- Pharmacokinetics : Tools like preADMET (used in ) could predict the target compound’s solubility, bioavailability, and metabolic stability, given its thioether and heterocyclic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
